Cas no 1268519-74-9 (9,9-Diphenyl-9H-fluoren-2-amine)

9,9-Diphenyl-9H-fluoren-2-amine 化学的及び物理的性質
名前と識別子
-
- 9,9-Diphenyl-9H-fluoren-2-amine
- 2-Amino-9,9-diphenylfluorene
- 9,9-diphenylfluoren-2-amine
- AMFR0004
- C25H19N
- BCP21249
- 9H-Fluoren-2-amine, 9,9-diphenyl-
- RL01342
- SY055270
- OR315382
- AX8236542
- ST24045825
- X6689
- 2-Amino-9,9-diphenylfluorene, 98%
- MFCD22376664
- I10157
- DA-18843
- A2779
- 1268519-74-9
- AKOS016005588
- SCHEMBL14679630
- DS-18614
- J-508020
- AC-32109
- DTXSID10743496
- CS-0021856
-
- MDL: MFCD22376664
- インチ: 1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2
- InChIKey: MQRGCMXCVJPWHI-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C1C([H])=C([H])C2C3=C([H])C([H])=C([H])C([H])=C3C(C3C([H])=C([H])C([H])=C([H])C=3[H])(C3C([H])=C([H])C([H])=C([H])C=3[H])C=2C=1[H]
計算された属性
- せいみつぶんしりょう: 333.15200
- どういたいしつりょう: 333.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 1.201
- ふってん: 496.6℃ at 760 mmHg
- PSA: 26.02000
- LogP: 6.21310
9,9-Diphenyl-9H-fluoren-2-amine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
9,9-Diphenyl-9H-fluoren-2-amine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
9,9-Diphenyl-9H-fluoren-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB440158-5 g |
9,9-Diphenyl-9H-fluoren-2-amine; . |
1268519-74-9 | 5g |
€138.50 | 2023-07-18 | ||
Fluorochem | 229159-250mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 250mg |
£12.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99430-5g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 97% | 5g |
¥456.0 | 2021-09-10 | |
Chemenu | CM248635-5g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 5g |
$102 | 2022-06-13 | |
TRC | D492785-500mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 500mg |
$ 80.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A824329-25g |
2-Amino-9,9-diphenylfluorene |
1268519-74-9 | 98% | 25g |
¥824.00 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FO678-200mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 97% | 200mg |
94CNY | 2021-05-10 | |
TRC | D492785-100mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D915558-25g |
2-Amino-9,9-diphenylfluorene |
1268519-74-9 | 97% | 25g |
$185 | 2023-09-01 | |
Apollo Scientific | OR315382-5g |
2-Amino-9,9-diphenylfluorene |
1268519-74-9 | 99% | 5g |
£15.00 | 2025-02-19 |
9,9-Diphenyl-9H-fluoren-2-amine サプライヤー
9,9-Diphenyl-9H-fluoren-2-amine 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
9,9-Diphenyl-9H-fluoren-2-amineに関する追加情報
Professional Introduction to 9,9-Diphenyl-9H-fluoren-2-amine (CAS No. 1268519-74-9)
9,9-Diphenyl-9H-fluoren-2-amine, a compound with the chemical formula C22H17N, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its fluorene core structure, which is a well-known scaffold in the development of various functional materials and bioactive molecules. The presence of two phenyl groups at the 9-position enhances its electronic properties, making it a valuable candidate for applications in optoelectronics and medicinal chemistry.
The CAS number 1268519-74-9 uniquely identifies this compound and distinguishes it from other isomers or derivatives. Its molecular structure, featuring a rigid planar system with extended π-conjugation, contributes to its stability and reactivity. These attributes have positioned 9,9-Diphenyl-9H-fluoren-2-amine as a key intermediate in synthesizing more complex molecules with tailored properties.
In recent years, there has been growing interest in the fluorene derivatives due to their potential applications in pharmaceuticals and advanced materials. The amine functional group at the 2-position of the fluorene ring introduces reactivity that can be exploited for further chemical modifications. This has led to extensive research into its role as a precursor for biologically active compounds, including potential therapeutic agents.
One of the most compelling aspects of 9,9-Diphenyl-9H-fluoren-2-amine is its utility in the synthesis of pharmaceutical intermediates. The rigid fluorene backbone provides a stable platform for attaching various pharmacophores, which are essential for drug-like properties such as bioavailability and target specificity. Researchers have leveraged this compound to develop novel molecules with applications in treating neurological disorders, cancer, and infectious diseases.
The electronic properties of 9,9-Diphenyl-9H-fluoren-2-amine make it particularly interesting for optoelectronic applications. Its high charge carrier mobility and luminescent characteristics have been explored in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices. The integration of this compound into these systems has shown promise in improving device performance and efficiency.
Recent advancements in synthetic methodologies have further enhanced the accessibility and versatility of 9,9-Diphenyl-9H-fluoren-2-amine. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites on the fluorene ring. These developments have opened new avenues for designing complex derivatives with tailored functionalities for both pharmaceutical and material science applications.
The biological activity of 9,9-Diphenyl-9H-fluoren-2-amine has been extensively studied in recent years. Researchers have identified several derivatives that exhibit significant inhibitory effects on target enzymes and receptors relevant to human health. For instance, modifications at the amine group have been shown to modulate binding affinity and selectivity, leading to more potent and selective drug candidates.
The synthetic utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its ability to form stable π-stacking interactions makes it an excellent candidate for designing supramolecular assemblies and molecular recognition systems. These applications range from sensors to catalysts, highlighting the broad potential of fluorene-based molecules.
In conclusion, 9,9-Diphenyl-9H-fluoren-2-amine (CAS No. 1268519-74-9) is a versatile and highly functional compound with significant implications in both pharmaceuticals and materials science. Its unique structural features, combined with recent advancements in synthetic chemistry and application development, position it as a cornerstone molecule in modern research. As our understanding of its properties continues to grow, so too will its role in shaping future innovations across multiple scientific disciplines.
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